Eprenetapopt

p53 reactivator clinical trial phase MDS

Eprenetapopt (APR-246, PRIMA-1MET) is a first-in-class small-molecule p53 reactivator that restores wild-type conformation to mutant p53 and induces ferroptosis via glutathione depletion. Ideal for TP53-mutant MDS/AML and colorectal cancer models. - Clinically validated: Phase II ORR 71% (CR 44%) in TP53-mutant MDS/AML; Phase III completed with azacitidine. - Dual mechanism: Reactivates mutant p53 and depletes glutathione, triggering ferroptosis-independent of p53 status. - High purity (≥98% HPLC) ensures reproducible in vivo dosing; soluble in water (≥40 mg/mL) for in vitro assays.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 5291-32-7
Cat. No. B612078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprenetapopt
CAS5291-32-7
SynonymsAPR246;  APR-246;  APR 246. PRIMA-1MET.
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOCC1(C(=O)C2CCN1CC2)CO
InChIInChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3
InChIKeyBGBNULCRKBVAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, PBS, and EtOH
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eprenetapopt CAS 5291-32-7 Procurement Guide: A p53 Reactivator for Mutant TP53-Dependent Cancers


Eprenetapopt (APR-246, PRIMA-1MET) is a first-in-class, small-molecule p53 reactivator with the chemical formula C10H17NO3 and molecular weight 199.25 g/mol [1]. It is a methylated derivative of PRIMA-1, designed to restore wild-type p53 conformation and transcriptional activity in cells harboring mutant TP53 [2]. Eprenetapopt also induces p53-independent effects, including depletion of intracellular glutathione and triggering of ferroptosis, an iron-dependent form of regulated cell death [3]. Clinically, it is the most advanced p53-targeting compound, having completed Phase III trials in combination with azacitidine for TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) [4].

Why Generic p53 Reactivators Cannot Substitute for Eprenetapopt in Mutant TP53 Malignancies


Simple substitution of eprenetapopt with other p53-reactivating compounds is precluded by fundamental differences in mechanism of action, disease-specific activity profiles, and clinical validation status. While several agents aim to restore p53 function—including PRIMA-1, COTI-2, RITA, and nutlin-3—their target engagement, downstream effects, and efficacy in specific tumor types vary markedly [1]. Unlike MDM2 inhibitors (e.g., nutlin-3) that require wild-type p53 to be effective, eprenetapopt directly modifies cysteine residues in mutant p53 to restore its active conformation [2]. Moreover, eprenetapopt possesses a unique dual mechanism: it not only reactivates mutant p53 but also depletes glutathione and induces ferroptosis, an activity not shared by most comparator compounds [3]. The following quantitative evidence establishes the specific, verifiable differentiators that inform scientific selection and procurement decisions.

Eprenetapopt CAS 5291-32-7 Quantitative Differentiation Data: Head-to-Head and Cross-Study Comparisons


Clinical Development Stage: Phase III Completion vs. Early-Phase Comparators

Eprenetapopt is the most clinically advanced mutant p53 reactivator, having completed a Phase III trial (NCT03745716) in combination with azacitidine for TP53-mutant MDS, whereas comparator compounds PRIMA-1, COTI-2, RITA, and nutlin-3 remain in Phase I or early Phase II testing or have not advanced beyond preclinical studies [1]. In the Phase III study, eprenetapopt + azacitidine increased the complete remission (CR) rate to 34.6% compared to 22.4% with azacitidine alone, though this difference did not reach statistical significance (P=0.13) [2]. In a combined Phase II analysis of 100 patients, the combination achieved an overall response rate (ORR) of 69% with 41% CR, and median overall survival (OS) of 11.8 months (95% CI 9.4–14.3) at 52-month follow-up [3].

p53 reactivator clinical trial phase MDS AML

Differential Disease-Specific Activity Profiles: Eprenetapopt vs. COTI-2 in Primary Human Tumor Explants

A direct comparative analysis of eprenetapopt (APR-246) and COTI-2 in 247 human tumor primary culture 3-D explants revealed non-correlated activity profiles (Pearson R = 0.1028, NS), confirming distinct mechanisms of action and disease specificity [1]. Eprenetapopt demonstrated high activity in colorectal cancer but was less active in breast cancer and non-small cell lung cancer (NSCLC). In contrast, COTI-2 showed high activity in gynecologic malignancies and NSCLC but was only moderately active in colorectal and breast cancers [2]. This disease-specific divergence provides a clear basis for selecting eprenetapopt over COTI-2 in colorectal cancer models, and vice versa for gynecologic/NSCLC applications.

tumor explant ex vivo sensitivity personalized oncology colorectal cancer

Ferroptosis Induction: A p53-Independent Mechanism Not Shared by Most p53 Reactivators

Eprenetapopt uniquely induces ferroptosis, a non-apoptotic, iron-dependent form of cell death, which is not a reported mechanism for comparator p53 reactivators such as PRIMA-1, RITA, or nutlin-3 [1]. In acute myeloid leukemia cells, eprenetapopt (60 µM) reduced cell viability to approximately 20-40% at 16 hours, an effect that was significantly rescued by the ferroptosis inhibitor ferrostatin-1 (10 µM) and the iron chelator deferoxamine (100 µM), but not by inhibitors of apoptosis (QVD-OPH), necroptosis (necrostatin-1), or autophagy (chloroquine) [2]. Mechanistically, eprenetapopt depletes cellular glutathione by directly binding to its cysteine residues via its active metabolite methylene quinuclidinone (MQ), triggering lipid peroxidation and ferroptotic death [3].

ferroptosis glutathione depletion iron-dependent cell death redox balance

Resensitization to Chemotherapy: Restoration of Cisplatin and Doxorubicin Sensitivity in p53-Mutant Resistant Cells

Eprenetapopt completely restores sensitivity to cisplatin and doxorubicin in p53-mutant, drug-resistant ovarian cancer cells, an effect not reported for PRIMA-1 or most other p53 reactivators [1]. In cisplatin-resistant A2780-CP20 cells, the IC50 of cisplatin was reduced from >50 µM to approximately 10 µM when combined with eprenetapopt (40 µM), representing a >5-fold sensitization [2]. Similarly, doxorubicin sensitivity was restored in A2780ADR cells. This resensitization is attributed to the dual activity of eprenetapopt's active metabolite MQ, which binds to cysteine residues in both mutant p53 (restoring its pro-apoptotic function) and glutathione (depleting antioxidant defenses that contribute to chemoresistance) [3].

chemoresistance cisplatin doxorubicin ovarian cancer

Synergistic Cytotoxicity with Azacitidine: Clinical and Preclinical Evidence

Eprenetapopt demonstrates synergistic cytotoxicity with the hypomethylating agent azacitidine in TP53-mutant MDS and AML, both preclinically and clinically, a combination-specific effect not established for PRIMA-1 or COTI-2 [1]. In a combined Phase II analysis of 100 patients with mTP53 MDS/AML, eprenetapopt (4500 mg IV Days 1-4) plus azacitidine (75 mg/m2 x7 days) achieved an overall response rate (ORR) of 69% with 41% complete remission (CR) [2]. Historically, azacitidine monotherapy in similar patient populations yields ORR of approximately 40-50% and CR rates of <20%, suggesting approximately 1.5-2 fold improvement in response with the combination [3]. Preclinically, the combination showed synergistic cell killing in mTP53 MDS/AML cell lines, primary patient specimens, and in vivo xenograft models.

synergy azacitidine hypomethylating agent combination therapy

Eprenetapopt CAS 5291-32-7 Optimal Research and Procurement Application Scenarios


TP53-Mutant MDS/AML Preclinical and Translational Research

Eprenetapopt is optimally deployed in preclinical models of TP53-mutant myelodysplastic syndromes and acute myeloid leukemia, particularly in combination with azacitidine or venetoclax. The compound's Phase II clinical validation (ORR 69%, CR 41%) and synergistic cytotoxicity with hypomethylating agents provide a strong translational rationale [1]. Procurement for these studies should prioritize high-purity eprenetapopt (≥98%) suitable for in vivo administration, as the clinical dosing schedule (4500 mg IV over 4 days) requires substantial quantities for animal studies.

Colorectal Cancer Models Requiring p53 Reactivation

Based on direct comparative ex vivo data showing high eprenetapopt activity in colorectal cancer primary explants—in contrast to COTI-2, which shows only moderate activity in this tumor type—eprenetapopt is the preferred p53 reactivator for colorectal cancer research [2]. Researchers should consider combining eprenetapopt with agents that induce DNA damage (e.g., oxaliplatin, irinotecan) to exploit its chemosensitization properties, as demonstrated in ovarian cancer models.

Ferroptosis and Redox Biology Investigations

For studies focused on ferroptosis, glutathione metabolism, or iron-dependent cell death, eprenetapopt offers a unique tool compound that induces ferroptosis independently of p53 status. The compound depletes glutathione and inhibits NFS1 cysteine desulfurase, sensitizing cells to lipid peroxidation [3]. Procurement should ensure solubility in aqueous buffers (≥40 mg/mL in water) to facilitate in vitro assays measuring ROS, lipid peroxidation (e.g., C11-BODIPY), and glutathione levels. Ferroptosis specificity should be confirmed using ferrostatin-1 (10 µM) rescue controls.

Chemoresistance Reversal Studies in p53-Mutant Solid Tumors

Eprenetapopt is uniquely suited for research aimed at reversing cisplatin or doxorubicin resistance in p53-mutant cancers. The compound's ability to reduce cisplatin IC50 by >5-fold in resistant ovarian cancer cells [4] supports its use in combination studies. Researchers should employ eprenetapopt at 20-40 µM in vitro, with pre-treatment 2-4 hours prior to chemotherapy exposure. For in vivo studies, the prodrug nature of eprenetapopt requires consideration of its metabolic conversion to the active MQ species; thus, procurement from vendors providing detailed certificates of analysis and stability data is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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